N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Propriétés
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-8-17-18-11(22-8)5-16-12(20)9-6-19(7-9)13(21)10-4-14-2-3-15-10/h2-4,9H,5-7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSDYIFXVYGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or (CF3CO)2O.
Introduction of the pyrazine ring: This step involves the reaction of the oxadiazole intermediate with pyrazine-2-carbonyl chloride under basic conditions.
Formation of the azetidine ring: The final step involves the cyclization of the intermediate with an appropriate azetidine precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule:
N,N-Dimethyl-4-[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline
- Structural Features : Combines 1,3,4-oxadiazole with a pyrazole ring and an aniline group.
- Key Differences :
- Replaces the azetidine-pyrazine moiety with pyrazole and dimethylaniline.
- The oxadiazole N4–C12 bond (1.290 Å) is shorter than the pyrazole N2–C9 bond (1.311 Å), attributed to electron-withdrawing effects of the oxadiazole oxygen .
- The dihedral angle between oxadiazole and pyrazole rings is 7.97°, indicating partial conjugation.
- Implications : The pyrazole-aniline system may enhance π-π stacking in biological targets, while the lack of azetidine reduces conformational constraints.
1-(Pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
- Structural Features : Retains the azetidine-pyrazine core but substitutes the oxadiazole-methyl group with a trifluorophenyl carboxamide.
- Key Differences: The trifluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
- Implications : Increased halogenated aromaticity may improve target binding affinity but reduce solubility compared to the target compound.
5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Structural Features: Links oxadiazole to pyrazole via a thioacetyl spacer, with a cyano substituent.
- Key Differences: The thioether linkage introduces flexibility and sulfur-mediated hydrophobic interactions.
- Implications : The thioacetyl spacer may improve membrane permeability but reduce metabolic stability compared to the methyl-azetidine linker in the target compound.
N-[(Oxolan-3-yl)methyl]pyrazine-2-carboxamide
- Structural Features : Replaces azetidine with oxolane (tetrahydrofuran) and lacks the oxadiazole ring.
- Key Differences :
- Oxolane’s oxygen atom increases hydrophilicity but reduces nitrogen-mediated hydrogen bonding.
- Absence of oxadiazole diminishes aromatic electron-deficient properties.
- Implications : The larger, oxygen-rich ring may enhance solubility but reduce target selectivity.
Comparative Data Table
Activité Biologique
N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that exhibits potential biological activities. Its structure includes a 1,3,4-oxadiazole moiety, which is known for various pharmacological effects, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound through a detailed review of existing literature and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 273.26 g/mol |
| IUPAC Name | N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Biological Activity Overview
The biological activity of N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been evaluated in various studies. The compound's oxadiazole group is particularly noteworthy due to its association with several pharmacological effects.
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of tumor cells effectively. The synthesized oxadiazole derivatives have been reported to demonstrate cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), CEM (T-leukemia), and L1210 (murine leukemia) with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Oxadiazole derivatives are known to possess antibacterial and antifungal properties. In vitro studies have demonstrated that certain oxadiazole compounds can inhibit the growth of pathogenic bacteria and fungi .
Study on Antitubercular Activity
A study focused on the synthesis of substituted derivatives similar to N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine showed promising results against Mycobacterium tuberculosis. Compounds derived from pyrazinamide exhibited significant inhibitory concentrations (IC50 ranging from 1.35 to 2.18 µM), indicating potential for further development in tuberculosis treatment .
Cytotoxicity Evaluation
In a cytotoxicity assessment involving HEK293 cells (human embryonic kidney cells), several synthesized compounds were found to be non-toxic at effective concentrations. This suggests that the compound may have a favorable safety profile for further pharmacological exploration .
The mechanism by which N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors relevant to cancer proliferation or microbial resistance. Docking studies have shown potential binding interactions with key proteins involved in cancer cell signaling pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide?
- Methodology : The synthesis involves nucleophilic substitution reactions. For example, the oxadiazole-thiol intermediate can be alkylated using RCH2Cl under basic conditions (e.g., K2CO3 in DMF at room temperature) . Ensure stoichiometric control (1.1 equivalents of alkylating agent) to minimize side reactions. Purification via column chromatography is critical due to the compound’s polar functional groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR to confirm azetidine ring substitution patterns and pyrazine conjugation.
- FT-IR to verify carbonyl (C=O) and amide (N-H) stretches.
- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
Refer to spectral databases for oxadiazole and pyrazine derivatives to resolve ambiguities .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodology : Test solvents like DMSO (for stock solutions) and aqueous buffers (pH 6–8) with co-solvents (e.g., PEG-400). Use dynamic light scattering (DLS) to monitor aggregation. Stability studies at varying temperatures (4°C to 37°C) are recommended to identify optimal storage conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodology :
- Synthesize analogs with modifications to the oxadiazole methyl group or pyrazine carbonyl moiety.
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GSK-3β) to predict binding modes .
- Validate predictions with enzymatic assays (e.g., IC50 measurements) and compare with computational results to refine SAR models .
Q. What strategies optimize multi-step synthesis yield and purity?
- Methodology :
- Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst).
- Apply continuous-flow chemistry for hazardous intermediates (e.g., chlorinated reagents) to improve safety and scalability.
- Implement process analytical technology (PAT) like in-situ FT-IR to monitor reaction progress .
Q. How can computational tools resolve contradictions in experimental bioactivity data?
- Methodology :
- Perform free-energy perturbation (FEP) or molecular dynamics (MD) simulations to assess binding affinity discrepancies.
- Cross-validate with kinetic solubility assays and plasma protein binding studies to rule out false positives/negatives.
- Compare results across multiple docking software (e.g., Schrödinger, MOE) to identify consensus binding poses .
Q. What methods are suitable for studying metabolic stability?
- Methodology :
- Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
- Use isotope labeling (e.g., ¹⁴C) to track metabolic pathways.
- Apply QSAR models to predict cytochrome P450 interactions and prioritize analogs with lower metabolic clearance .
Q. How can reaction mechanisms be validated for key synthetic steps?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
